3-(4-Hydroxy-3-nitrophenoxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-3-nitrophenoxy)propanenitrile is an organic compound with a complex structure that includes a hydroxy group, a nitro group, and a nitrile group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-nitrophenoxy)propanenitrile typically involves a multi-step process. One common method is the nucleophilic substitution reaction where a phenol derivative reacts with a nitrile compound under basic conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-nitrophenoxy)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-Hydroxy-3-nitrophenyl)propanal.
Reduction: Formation of 3-(4-Amino-3-hydroxyphenoxy)propanenitrile.
Substitution: Formation of various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Hydroxy-3-nitrophenoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-nitrophenoxy)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The nitrile group can also participate in nucleophilic addition reactions, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanenitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Hydroxy-2-methylene-3-(4-nitrophenyl)propanenitrile: Contains a methylene group, which alters its reactivity and biological activity.
Uniqueness
3-(4-Hydroxy-3-nitrophenoxy)propanenitrile is unique due to the presence of both hydroxy and nitro groups on the phenoxy ring, which provides a combination of reactivity and potential biological activity not found in similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8N2O4 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
3-(4-hydroxy-3-nitrophenoxy)propanenitrile |
InChI |
InChI=1S/C9H8N2O4/c10-4-1-5-15-7-2-3-9(12)8(6-7)11(13)14/h2-3,6,12H,1,5H2 |
InChI Key |
JRKINWNJNKJUCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCC#N)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.